![molecular formula C7H3F2NO4 B1423065 2,3-Difluoro-5-nitrobenzoic acid CAS No. 942035-31-6](/img/structure/B1423065.png)
2,3-Difluoro-5-nitrobenzoic acid
Overview
Description
2,3-Difluoro-5-nitrobenzoic acid is a chemical compound with the CAS Number: 942035-31-6. It has a molecular weight of 203.1 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 2,3-Difluoro-5-nitrobenzoic acid is C7H3F2NO4 . The average mass is 203.100 Da and the monoisotopic mass is 203.003021 Da .Physical And Chemical Properties Analysis
2,3-Difluoro-5-nitrobenzoic acid is a solid at room temperature . The storage temperature is normal and it is stored in an inert atmosphere .Scientific Research Applications
Tissue Sulfhydryl Groups
One significant application of 2,3-Difluoro-5-nitrobenzoic acid relates to its derivative, 5,5'-dithiobis(2-nitrobenzoic acid), used in the determination of sulfhydryl groups in biological materials. This application has been useful for studying reactions with blood and investigating disulfide bond splitting in reduced heme (Ellman, 1959).
Synthesis and Phenotypic Screening
The compound has been utilized in the synthesis and phenotypic screening of guanine-mimetic libraries. Specifically, 5-Fluoro-2-nitrobenzoic acid, a related compound, has been employed in the creation of derivatives for chemical screening processes (Miller & Mitchison, 2004).
X-ray Powder Diffraction
Related compounds like 2,4-dichloro-5-nitrobenzoic acid have been studied using X-ray powder diffraction, highlighting the compound's utility in understanding molecular structures and their physical properties (Quevedo, Armas, & Marill, 1998).
Metal Ion Detection
5,5'-Dithiobis (2-nitrobenzoic acid)-modified gold nanoparticles, derived from 2,3-Difluoro-5-nitrobenzoic acid, have been developed as sensors for the selective detection of metal ions like Cr3+ in aqueous solutions. This application demonstrates the compound's potential in environmental monitoring and analytical chemistry (Dang, Li, Wang, Li, & Wu, 2009).
Safety and Hazards
The safety information for 2,3-Difluoro-5-nitrobenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that nitrobenzoic acids are often used in the synthesis of pharmaceuticals and agrochemicals . They can also participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Mode of Action
For instance, they can participate in Suzuki–Miyaura cross-coupling reactions, where they interact with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
For example, they can cause steric hindrance and bonding interactions, leading to changes in the chemical properties of compounds .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that factors such as lipophilicity, water solubility, and molecular weight can impact the bioavailability .
Result of Action
It’s known that nitrobenzoic acids can undergo various chemical reactions, leading to the formation of new compounds with potential biological activity .
Action Environment
Factors such as temperature, ph, and the presence of other chemical substances can potentially influence the chemical reactions involving nitrobenzoic acids .
properties
IUPAC Name |
2,3-difluoro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURQTOITBVYFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712394 | |
Record name | 2,3-Difluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-5-nitrobenzoic acid | |
CAS RN |
942035-31-6 | |
Record name | 2,3-Difluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.